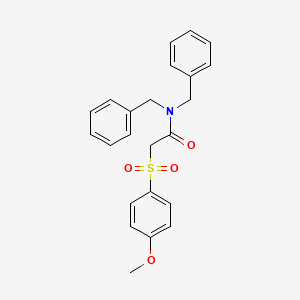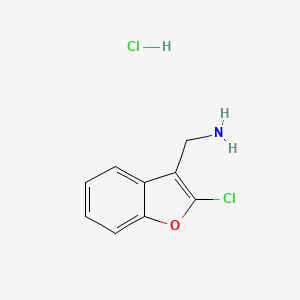![molecular formula C23H18N6OS2 B2628880 N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanamide CAS No. 690645-04-6](/img/structure/B2628880.png)
N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanamide” is a complex organic compound. It contains a benzothiazole ring, which is a heterocyclic compound, and a tetrazole ring, which is a class of synthetic organic compounds .
Molecular Structure Analysis
The molecular structure of “N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanamide” can be deduced from its name. It contains a benzothiazole ring and a tetrazole ring, which are connected by a phenyl ring and a propanamide group .Scientific Research Applications
Antifungal Activity
Research has shown that tetrazole derivatives, including those containing benzothiazole, have significant antifungal properties. These compounds have been effective against various fungi, such as Fusarium sambucinum, Fusarium oxysporum, and Candida albicans. The high cell growth inhibition demonstrated by these derivatives at varying concentrations is a notable finding in the quest for new antifungal agents (Łukowska-Chojnacka et al., 2016).
Tumor Hypoxia Markers
Novel nitroimidazole-based thioflavin-T derivatives, including benzothiazole derivatives, have been synthesized and studied as tumor hypoxia markers. These compounds, radiolabeled with iodine-131, showed promising results in accumulating in hypoxic murine sarcoma S180 cells, suggesting their potential use in cancer diagnosis and therapy (Li et al., 2005).
MMP Inhibitors in Tissue Damage
Compounds combining benzisothiazole and 4-thiazolidinone frameworks have been synthesized and evaluated for their effectiveness in inflammatory and oxidative processes. These compounds showed potential anti-inflammatory and wound healing effects, with some derivatives demonstrating the ability to inhibit matrix metalloproteinases (MMPs) at the nanomolar level (Incerti et al., 2018).
Luminescent Properties for White Light Emission
Benzothiazole derivatives have been studied for their luminescent properties, with applications in white light emission. Derivatives like N-[4-(benzothiazol-2-yl)-3-hydroxyphenyl]-octanamide have shown potential for use in fabricating white-light emitting devices, highlighting the flexibility and simplicity of their use in this field (Lu et al., 2017).
Antimicrobial and Cytotoxic Activities
Several benzothiazole derivatives have been synthesized and tested for their antimicrobial and cytotoxic activities. Compounds like N-(naphthalen-1-yl)propanamide derivatives showed notable activity against various bacteria and fungi. Some of these compounds exhibited antifungal activity comparable to ketoconazole and anti-gram-positive bacterial activity at potency levels similar to chloramphenicol (Evren et al., 2020).
Antituberculosis and Cytotoxicity Studies
3-heteroarylthioquinoline derivatives, synthesized from benzothiazole derivatives, have been evaluated for their antituberculosis activity and cytotoxic effects. Some of these compounds have shown significant activity against Mycobacterium tuberculosis, with low toxicity against mouse fibroblasts, indicating their potential as antituberculosis agents (Chitra et al., 2011).
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit antibacterial properties .
Mode of Action
It’s worth noting that similar compounds have shown promising activity against staphylococcus aureus .
Biochemical Pathways
Similar compounds have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Pharmacokinetics
Similar compounds have shown favourable pharmacokinetic profiles .
Result of Action
Similar compounds have shown promising activity against staphylococcus aureus .
properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-(1-phenyltetrazol-5-yl)sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N6OS2/c30-21(13-14-31-23-26-27-28-29(23)18-9-2-1-3-10-18)24-17-8-6-7-16(15-17)22-25-19-11-4-5-12-20(19)32-22/h1-12,15H,13-14H2,(H,24,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRGWVCGVDQGHPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCCC(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N6OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

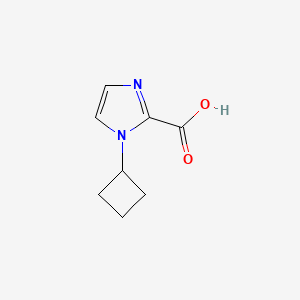
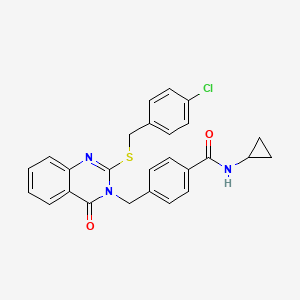

![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2628802.png)
![1-[2,6-Bis(trifluoromethyl)quinol-4-yl]piperazine](/img/structure/B2628805.png)
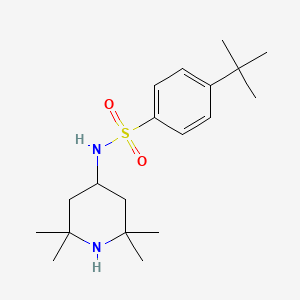
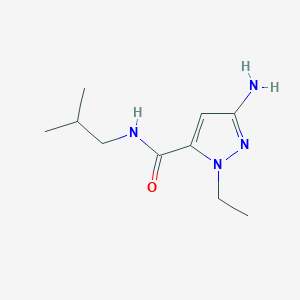
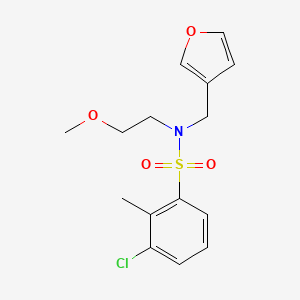
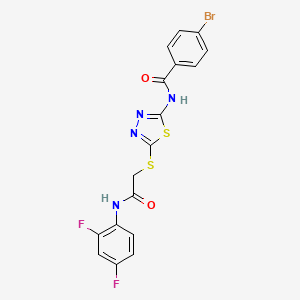

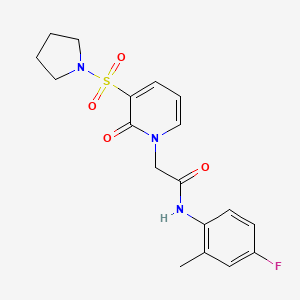
![1-Methoxy-9-oxa-2-azaspiro[5.5]undec-1-ene](/img/structure/B2628815.png)
